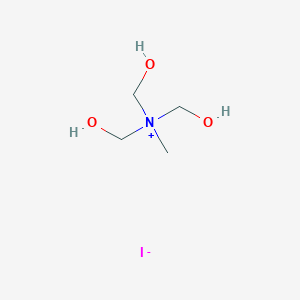
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrogen iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Quaternary ammonium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Wirkmechanismus
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include phospholipids and proteins in the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)ethylenediamine
- N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
Uniqueness
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide is unique due to its specific structure, which imparts distinct antimicrobial properties. Its ability to disrupt microbial cell membranes makes it particularly effective as a disinfectant and antiseptic.
Eigenschaften
CAS-Nummer |
652978-17-1 |
|---|---|
Molekularformel |
C4H12INO3 |
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
tris(hydroxymethyl)-methylazanium;iodide |
InChI |
InChI=1S/C4H12NO3.HI/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XNPJPFNMHYVHJS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](CO)(CO)CO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


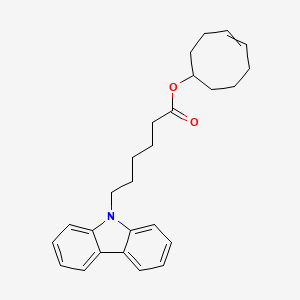
![1-(6-Ethyl-2-oxa-8-azabicyclo[3.3.1]non-6-en-8-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B12536097.png)

![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
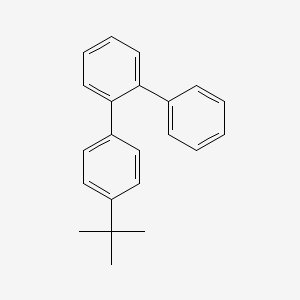

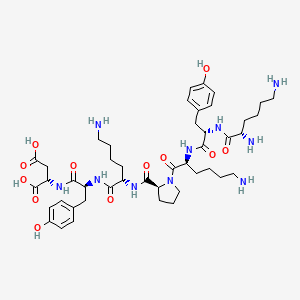
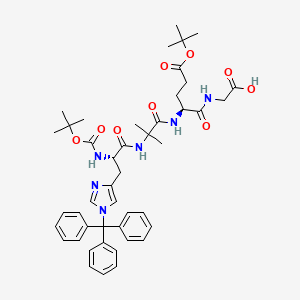
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)


![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
